Product packaging for Diethyl 2-(butylsulfanyl)butanedioate(Cat. No.:CAS No. 33020-13-2)

Diethyl 2-(butylsulfanyl)butanedioate

Cat. No.: B15479023
CAS No.: 33020-13-2
M. Wt: 262.37 g/mol
InChI Key: WGCIZXBZNVCNOI-UHFFFAOYSA-N
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Description

Diethyl 2-(butylsulfanyl)butanedioate is a sulfur-functionalized ester derivative of butanedioic acid (succinic acid) intended for research use only. This compound is characterized by a butylsulfanyl side chain, which introduces a thioether functional group to the succinate core structure. This modification is of significant interest in organic synthesis and medicinal chemistry, as it can be utilized as a building block for the development of more complex molecules, potentially serving as a key intermediate in the synthesis of compounds with novel biological activities. The presence of the ester groups facilitates further chemical transformations, such as hydrolysis or reduction, while the thioether moiety can participate in specific reactions or influence the compound's electronic properties. Researchers can explore its application in constructing peptide mimics, complex ligands, or specialty polymers. Like related esters such as Diethyl succinate, it is expected to be a liquid at room temperature . This product is provided for chemical research and laboratory use exclusively. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and conduct their own safety and toxicity assessments prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O4S B15479023 Diethyl 2-(butylsulfanyl)butanedioate CAS No. 33020-13-2

Properties

CAS No.

33020-13-2

Molecular Formula

C12H22O4S

Molecular Weight

262.37 g/mol

IUPAC Name

diethyl 2-butylsulfanylbutanedioate

InChI

InChI=1S/C12H22O4S/c1-4-7-8-17-10(12(14)16-6-3)9-11(13)15-5-2/h10H,4-9H2,1-3H3

InChI Key

WGCIZXBZNVCNOI-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(CC(=O)OCC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Substituents at 2-Position CAS Number Primary Applications
This compound Butylsulfanyl (-S-C₄H₉) 33020-13-2 Chemical intermediate (presumed)
Malathion [(Dimethoxyphosphinothioyl)thio] 121-75-5 Organophosphate insecticide
Malaoxon (Dimethoxyphosphorylsulfanyl) 1634-78-2 Oxon metabolite of Malathion
Docusate sodium (2-Ethylhexyl)sulfonate (-SO₃⁻Na⁺) 577-11-7 Surfactant, laxative

Key Observations :

  • This compound lacks the phosphorus-containing groups seen in Malathion and Malaoxon, making it distinct from organophosphate pesticides. Its sulfur is part of a thioether group, whereas Docusate sodium contains a sulfonate group, enhancing water solubility .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

Property This compound Malathion Docusate sodium
Solubility Likely lipophilic (ester + thioether) Low in water Highly water-soluble
Reactivity Stable under neutral conditions Hydrolyzes in alkaline media Hydrolytically stable
Biological Role Unknown Insecticide Surfactant, stool softener

Research Findings :

  • Malathion degrades into Malaoxon under oxidative conditions, increasing its toxicity . In contrast, the butylsulfanyl group in this compound may confer stability against oxidation, though experimental data are lacking.
  • Docusate sodium ’s sulfonate group enables micelle formation, critical for its surfactant properties, while this compound’s hydrophobic thioether group limits aqueous solubility .

Q & A

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
  • Catalysts : Use of mild bases (e.g., K₂CO₃) to deprotonate the thiol and accelerate substitution.
  • Temperature : 60–80°C balances reaction rate and side-product formation.

Q. Table 1: Example Reaction Conditions

StepReagentsSolventTemp. (°C)Yield (%)Source Analogy
1Ethanol, H₂SO₄Toluene11085–90
2Butanethiol, K₂CO₃DMF7060–75

(Advanced) How does the butylsulfanyl group influence the compound’s reactivity in hydrolysis or oxidation studies?

Methodological Answer :
The butylsulfanyl (-S-C₄H₉) moiety increases electron density at the adjacent carbonyl, altering hydrolysis kinetics.

  • Hydrolysis : Under alkaline conditions, the ester hydrolyzes faster than non-thio analogs due to thiolate intermediate stabilization.
  • Oxidation : The sulfur atom is prone to oxidation, forming sulfoxides or sulfones, which can be monitored via HPLC-MS .

Q. Experimental Design :

  • Compare hydrolysis rates with diethyl succinate (no thioether) using pH-stat titration.
  • Use DFT calculations to model electron density distribution .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Key signals include:
    • Ester carbonyl (δ ~170 ppm in ¹³C).
    • Thioether (-S-CH₂-) protons at δ 2.5–3.0 ppm.
  • GC-MS : Retention time and fragmentation patterns (e.g., m/z 174 for diethyl succinate backbone) .
  • IR : Strong C=O stretch at ~1740 cm⁻¹ and C-S at ~650 cm⁻¹.

Q. Table 2: Reference Spectral Data (Analogous Compounds)

TechniqueKey PeaksSource
¹³C NMR (DMSO)170.2 (C=O), 35.1 (C-S)
GC-MS (EI)m/z 174 (M⁺-C₄H₉S)

(Advanced) How can researchers resolve contradictions in environmental persistence data across studies?

Methodological Answer :
Discrepancies may arise from variable experimental conditions (pH, microbial activity).

  • Standardized Testing : Follow OECD guidelines for aerobic degradation (e.g., OECD 301B).
  • Meta-Analysis : Use statistical tools (ANOVA, regression) to isolate variables. For example, notes diethyl butanedioate’s concentration varied with vintage and defoliation treatment, highlighting context-dependent degradation .

Q. Table 3: Example Variables Affecting Persistence

VariableImpact on Degradation RateSource
Soil pH < 6Slower hydrolysis
Microbial loadAccelerates breakdown

(Advanced) What experimental designs are recommended for assessing bioactivity in enzymatic systems?

Q. Methodological Answer :

  • Enzyme Inhibition Assays : Use acetylcholinesterase (AChE) to test pesticidal activity (analogous to malathion in ).
  • Controls : Include a non-thioester analog (e.g., diethyl succinate) to isolate sulfur’s role.
  • Kinetic Analysis : Monitor substrate depletion via UV-Vis or LC-MS.

Q. Critical Considerations :

  • Prevent ester hydrolysis in buffer by adjusting pH (e.g., pH 7.4 with 10% DMSO) .
  • Validate enzyme activity with positive controls (e.g., paraoxon for AChE inhibition) .

(Basic) How can researchers quantify this compound in complex matrices like plant extracts?

Q. Methodological Answer :

  • Sample Prep : Liquid-liquid extraction (ethyl acetate) followed by SPE cleanup.
  • Chromatography : Reverse-phase HPLC (C18 column) with UV detection at 210 nm.
  • Calibration : Use internal standards (e.g., diethyl phthalate) to correct for matrix effects .

(Advanced) What computational methods predict the compound’s environmental toxicity?

Q. Methodological Answer :

  • QSAR Models : Correlate logP and molecular weight with toxicity endpoints (e.g., LC50).
  • Molecular Docking : Simulate interactions with pesticidal targets (e.g., insect GABA receptors) .
  • Software : EPA EPI Suite™ or OECD QSAR Toolbox for persistence/bioaccumulation estimates .

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